(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
The compound (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide, although not directly mentioned, is closely related to various synthesized compounds that demonstrate significant biological activities. For instance, derivatives synthesized through reactions involving hydrazine hydrate and various aromatic aldehydes have shown notable anticancer activities across a spectrum of cancer cell lines, including non-small cell lung, colon, breast, and leukemia, among others, at a fixed dose of 10 μM (Bekircan et al., 2008). Similarly, novel 1,2,4‐Triazole derivatives, starting from related compounds, have demonstrated anti‐lipase and anti‐urease activities, offering potential therapeutic avenues for treating diseases related to these enzymes (Bekircan et al., 2014).
Antimicrobial and Anticancer Properties
Dioxomolybdenum(VI) complexes derived from structurally similar hydrazinecarbothioamide ligands have been studied for their DNA binding, cleavage, and antitumor properties, exhibiting more pronounced activity than 5-fluorouracil against colorectal cancer cell lines (Hussein et al., 2015). This showcases the compound's relevance in the synthesis of chemotherapeutic agents.
Enzyme Inhibition and Antioxidant Activities
Compounds synthesized from this compound or its analogs have shown significant enzyme inhibition and antioxidant activities. For example, novel Schiff bases containing a thiazole ring have displayed potent anti-bacterial and anti-fungal activities, highlighting the therapeutic potential of these compounds in addressing microbial infections (Bharti et al., 2010).
DNA-Binding Studies
(E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide, a compound closely related to the one , has been synthesized and analyzed for its DNA-binding properties. Hirshfeld surface analysis and DFT studies confirm its capability to interact with DNA, suggesting potential applications in gene therapy or as a tool in molecular biology research (Channar et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-2-17-8-4-6(3-7(11)9(8)16)5-14-15-10(12)13/h3-5,16H,2H2,1H3,(H4,12,13,15)/b14-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMGMPLPVUXCOF-LHHJGKSTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NN=C(N)N)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N=C(N)N)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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